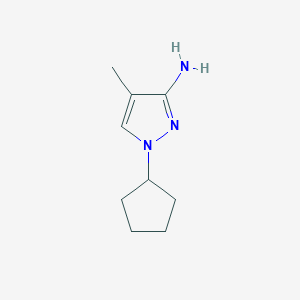

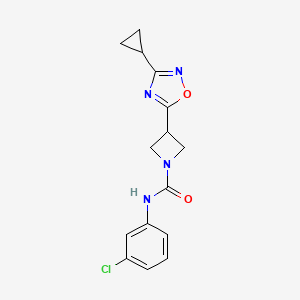

1-cyclopentyl-4-methyl-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-cyclopentyl-4-methyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C9H15N3 . It is used in research and is not intended for human or veterinary use.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15N3/c1-7-9(10)6-12(11-7)8-4-2-3-5-8;/h6,8H,2-5,10H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 165.24 . The compound is in solid form .Scientific Research Applications

Solid-Phase Syntheses of Pyrazoles

Shen, Shu, and Chapman (2000) discuss a versatile method for synthesizing highly substituted pyrazoles and isoxazoles through condensation, cyclization, and post-cleavage reduction processes. This approach yields products with excellent purities and yields, demonstrating the compound's utility in creating diverse pyrazolic structures Versatile and efficient solid-phase syntheses of pyrazoles and isoxazoles.

Bicyclization Approaches to Pyrazolo[3,4-b]pyridine Derivatives

Tu et al. (2014) established a four-component bicyclization strategy, leading to the synthesis of skeletally diverse pyrazolo[3,4-b]pyridines. This method showcases the compound's flexibility in constructing multicyclic structures with controlled spatial configurations Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives.

Synthesis of Heteroaromatic Amine Derivatives

Ibrahim et al. (2011) explored the cyanoacetylation reactions of amines to prepare triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, indicating the compound's role in heteroaromatic chemistry and its potential in developing new chemical entities Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives.

Characterization and Bioactivity of Pyrazole Derivatives

Titi et al. (2020) focused on the synthesis, characterization, and bioactivity of various pyrazole derivatives. Their research highlights the potential pharmacophore sites for antitumor, antifungal, and antibacterial activities, showcasing the compound's relevance in medicinal chemistry Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s suggested that the compound may interact with its targets through non-covalent interactions, leading to changes in the target’s function .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antifungal and antiparasitic effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine . .

Properties

IUPAC Name |

1-cyclopentyl-4-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-6-12(11-9(7)10)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBUEXFDQGFROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2879889.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2879890.png)

![Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2879895.png)

![tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2879896.png)

![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879905.png)

![6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2879909.png)